2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide
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Overview
Description
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide is a complex organic compound characterized by its bromine, chlorine, and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Coupling: Boronic acids with palladium catalysts in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and coupled products, which can be further utilized in different applications.
Scientific Research Applications
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound’s pyrimidine group can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-chlorophenyl)acetamide
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 2-bromo-N-(4-{4-[(2,4-diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenoxy}phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide stands out due to its unique combination of bromine, chlorine, and pyrimidine groups.
Properties
CAS No. |
17005-25-3 |
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Molecular Formula |
C20H21BrClN5O5S |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C20H19BrClN5O.H2O4S/c21-11-17(28)25-15-8-1-12(2-9-15)3-10-16-18(19(23)27-20(24)26-16)13-4-6-14(22)7-5-13;1-5(2,3)4/h1-2,4-9H,3,10-11H2,(H,25,28)(H4,23,24,26,27);(H2,1,2,3,4) |
InChI Key |
GHSQEFDHSMSSGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)Cl)NC(=O)CBr.OS(=O)(=O)O |
Origin of Product |
United States |
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